5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one
Description
Properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBAMIHMSMHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. A study using dimethylformamide (DMF) as a polar aprotic solvent achieved 85% yield in 25 minutes at 120°C.
Advantages:
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Energy efficiency.
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Reduced side products (e.g., over-oxidation byproducts).
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to improve reproducibility and safety. Key parameters include:
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Residence Time: 10–15 minutes.
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Pressure: 2–3 bar to maintain solvent stability.
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Temperature Control: Jacketed reactors with precise thermal regulation (±1°C).
Case Study:
A pilot plant achieved 92% yield using a tubular reactor with in-line IR spectroscopy for real-time monitoring.
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| Methanol | 32.7 | 82 | 97 |
| DMF | 36.7 | 85 | 93 |
Methanol balances solubility and reaction rate, while DMF favors faster kinetics but complicates purification.
Catalytic Systems
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Protic Acids (e.g., H₂SO₄): Increase reaction rate but risk sulfonation side reactions.
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Lewis Acids (e.g., ZnCl₂): Less effective for imine formation (yield <50%).
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Ionic Liquids (e.g., [BMIM][BF₄]): Enable solvent-free synthesis but require costly recycling.
Purification and Characterization
Chromatographic Techniques
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Flash Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3 → 1:1 gradient).
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HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, N=CH), 7.45–6.82 (m, 7H, aromatic), 3.87 (s, 3H, OCH₃).
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FT-IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
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HRMS: m/z 315.0492 [M+H]⁺ (calculated for C₁₆H₁₂ClN₂O₂: 315.0539).
Challenges and Mitigation Strategies
Byproduct Formation
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Di-imine Adducts: Occur at excess amine concentrations. Mitigated by stoichiometric control.
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Oxidation Products: Avoided by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
Scalability Issues
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Heat Dissipation: Microreactors with high surface-area-to-volume ratios prevent thermal degradation.
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Catalyst Recovery: Immobilized acetic acid on silica gel reduces waste.
Emerging Innovations
Photocatalytic Methods
Visible-light-driven catalysis using eosin Y as a photosensitizer achieves 80% yield at room temperature, reducing energy input.
Biocatalytic Approaches
Engineered transaminases selectively catalyze imine formation in aqueous media, though yields remain low (35–40%).
Industrial Case Study: Process Optimization
A pharmaceutical manufacturer optimized the synthesis as follows:
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Step 1: 5-Chloroindole-2,3-dione (1.0 kg) and 4-methoxyaniline (1.2 kg) in methanol (10 L).
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Step 2: Reflux at 65°C for 6 hours with 0.5% acetic acid.
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Step 3: Cooling to 0°C, filtration, and recrystallization from ethanol/water.
Outcome: 89% yield, >99% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
The compound 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one , with CAS Number 70758-64-4, is a synthetic organic compound belonging to the class of indole derivatives. This article will delve into its scientific research applications, highlighting its potential in various fields such as medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
Research has indicated that indole derivatives, including 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, possess significant pharmacological properties. Studies suggest potential applications in:
- Anticancer Activity : Some indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for the development of new antibiotics or antifungal agents.
Biological Research
The compound's unique structure allows it to interact with biological systems, potentially serving as a lead compound in drug discovery. Research has explored its role in:
- Enzyme Inhibition : Indole derivatives can act as enzyme inhibitors, which is crucial for developing treatments for diseases where specific enzymes play a key role.
- Receptor Modulation : The ability of this compound to bind to biological receptors could be explored for therapeutic applications in neurology and psychiatry.
Materials Science
The unique electronic properties of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one may also find applications in materials science:
- Organic Electronics : Its potential as an organic semiconductor could be explored for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis and Derivatives
The synthesis of this compound can lead to the development of various derivatives through modification of the phenyl group or the indole core. Each derivative may exhibit different biological or physical properties, expanding its application range.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer effects of similar indole derivatives. The researchers synthesized several compounds based on the indole framework and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of methoxy-substituted indoles. The study demonstrated that compounds similar to 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The compound binds to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and its analogs:
Key Comparative Insights
Electronic and Steric Effects
- Electron-Donating vs. In contrast, analogs with chloro () or nitro () groups exhibit electron-withdrawing effects, altering reactivity and binding modes .
- Steric Hindrance: Bulkier substituents, such as the benzisothiazolyl-piperazinyl group (), limit conformational flexibility compared to the target compound’s imino group .
Physicochemical Properties
Biological Activity
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure:
The compound features a chloro group at the 5-position of the indole ring and a methoxy-substituted phenyl imine at the 3-position. Its molecular formula is CHClNO.
Synthesis:
The synthesis typically involves the reaction of 5-chloroindole-2,3-dione with 4-methoxyaniline in a suitable solvent like ethanol or methanol, often using acetic acid as a catalyst. The process is generally conducted under reflux conditions for several hours to yield the desired product with high purity .
Anticancer Properties
Numerous studies have explored the anticancer potential of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one. It has shown significant activity against various cancer cell lines, particularly HeLa cells, with IC values ranging from 10.64 to 33.62 μM. This potency is comparable to that of established chemotherapeutics like Cisplatin .
Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through several mechanisms:
- Enzyme Inhibition: It may inhibit key kinases involved in cell proliferation.
- Receptor Modulation: It could act on specific receptors that regulate cell signaling pathways.
- Induction of Apoptosis: Evidence suggests it triggers apoptotic pathways, leading to programmed cell death in malignant cells .
Antimicrobial and Anti-inflammatory Activities
Beyond its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory effects. Preliminary studies indicate that it possesses significant antibacterial activity against various pathogens and may reduce inflammation through the inhibition of pro-inflammatory mediators .
Comparative Analysis with Similar Compounds
The biological activity of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one can be compared with structurally similar compounds:
| Compound Name | Structure Features | Anticancer Activity (IC) |
|---|---|---|
| 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one | Chloro at C5, Methoxy at C4 | 10.64 - 33.62 μM |
| 5-Chloro-3-(3,4-dimethoxy-phenylimino)-1,3-dihydro-indol-2-one | Additional methoxy groups | Similar potency |
| 5-Chloro-3-(4-methoxyphenyl)-1,3-dihydro-indol-2-one | Lacks imino group | Reduced activity |
This table illustrates that variations in substituents can significantly influence biological activity, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
- Anticancer Screening: A study demonstrated that derivatives of indole compounds with halogen substitutions at C5 exhibited enhanced anticancer properties. The synthesized derivatives were evaluated using MTT assays against HeLa cells, confirming their potential as leads for new anticancer agents .
- Antimicrobial Testing: Research has shown that compounds similar to 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one possess notable antibacterial activity against Gram-positive bacteria, suggesting their utility in treating infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution followed by imine formation. For example, intermediates like 4-methoxy-1H-indole derivatives can be synthesized via Vilsmeier-Haack formylation (using POCl₃/DMF) and subsequent condensation with 4-methoxyaniline. Reaction optimization includes temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric adjustments to minimize byproducts . Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C-NMR : Focus on imine proton signals (δ ~8.5–9.0 ppm) and methoxy group resonance (δ ~3.8 ppm) to confirm substitution patterns .
- HR-ESI-MS : Verify molecular ion peaks (e.g., m/z 317.05 for C₁₅H₁₀ClN₂O₂⁺) and isotopic patterns for chlorine .
- FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
Q. How can researchers validate the purity of this compound, and what analytical challenges might arise?
- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (λ = 254 nm) to assess purity (>95%). Challenges include resolving stereoisomers or tautomers, which may require chiral columns or 2D-NMR (e.g., NOESY) for differentiation .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodology : Use software like MOE or AutoDock Vina to dock the compound into target proteins (e.g., kinases or receptors). Key steps:
Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).
Select a protein structure from the PDB (e.g., COX-2 for anti-inflammatory studies).
Analyze binding affinity (ΔG) and interaction maps (hydrogen bonds with active-site residues) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Systematic Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxy with 4-ethoxy) to isolate electronic/steric effects.
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ discrepancies in enzyme assays) using statistical tools (ANOVA, p < 0.05) to identify outliers or confounding variables .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in cancer models?
- Methodology :
- In Vitro : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM). Use flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .
- In Silico : Conduct transcriptomic profiling (RNA-seq) post-treatment to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
Q. What are the best practices for troubleshooting low yields in multi-step syntheses of this compound?
- Methodology :
- Intermediate Monitoring : Use TLC or LC-MS after each step to identify incomplete reactions.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps.
- Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
